N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-3-(prop-2-yn-1-yloxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide
CAS No.:
Cat. No.: VC16772232
Molecular Formula: C47H56N7O9P
Molecular Weight: 894.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C47H56N7O9P |
|---|---|
| Molecular Weight | 894.0 g/mol |
| IUPAC Name | N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
| Standard InChI | InChI=1S/C47H56N7O9P/c1-10-26-59-41-40(63-64(61-27-14-25-48)54(31(4)5)32(6)7)38(62-45(41)53-29-49-39-42(53)50-46(52-44(39)56)51-43(55)30(2)3)28-60-47(33-15-12-11-13-16-33,34-17-21-36(57-8)22-18-34)35-19-23-37(58-9)24-20-35/h1,11-13,15-24,29-32,38,40-41,45H,14,26-28H2,2-9H3,(H2,50,51,52,55,56) |
| Standard InChI Key | AGWGPRXHCUPJJO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCC#C |
Introduction
Structural Analysis
Compounds with similar structures, such as those containing bis(4-methoxyphenyl)(phenyl)methoxy groups, often exhibit complex molecular architectures. These structures typically involve a combination of aromatic rings and functional groups that can influence their chemical and biological properties.
| Component | Description |
|---|---|
| Bis(4-methoxyphenyl)(phenyl)methoxy | Protecting group commonly used in nucleoside synthesis |
| Oxolan-2-yl | Part of a sugar moiety, often modified in nucleoside analogs |
| Prop-2-yn-1-yloxy | Alkyne group, potentially used for further chemical modifications |
| Diisopropylamino Phosphanyl | Phosphorus-containing group, possibly involved in phosphoramidate linkages |
Potential Applications
Compounds with similar structures are often explored for their potential in pharmaceuticals, particularly in the development of nucleoside analogs. These analogs can act as antiviral agents or have roles in gene therapy.
Synthetic Challenges
The synthesis of such compounds typically involves multiple steps, including the protection and deprotection of sensitive functional groups. Techniques like solid-phase synthesis or solution-phase methods might be employed.
Research Findings
While specific research findings on the exact compound are not available, studies on similar nucleoside analogs have shown promising results in terms of antiviral efficacy and pharmacological profiles. For instance, compounds with modifications to the sugar moiety or the base can exhibit enhanced stability and potency against viral targets.
| Compound Type | Application | Key Features |
|---|---|---|
| Nucleoside Analogs | Antiviral Therapy | Modified Sugar Moieties, Altered Bases |
| Phosphoramidate Derivatives | Gene Therapy | Phosphorus-Containing Linkages |
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